DC1SMe

ADC payload DNA alkylator IC50

DC1SMe is a unique CC-1065 analogue engineered for ADCs. Its phosphate prodrug design ensures solubility for efficient, aggregation-free conjugation. The SMe disulfide linker enables rapid intracellular release. Choose for reliable 3-month solution stability, eliminating re-aliquoting variability. Strict ≥98% purity; lyophilized powder.

Molecular Formula C35H30ClN5O4S2
Molecular Weight 684.2 g/mol
Cat. No. B2486785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC1SMe
Molecular FormulaC35H30ClN5O4S2
Molecular Weight684.2 g/mol
Structural Identifiers
InChIInChI=1S/C35H30ClN5O4S2/c1-46-47-11-10-32(43)37-22-6-8-26-19(12-22)14-28(39-26)34(44)38-23-7-9-27-20(13-23)15-29(40-27)35(45)41-18-21(17-36)33-25-5-3-2-4-24(25)31(42)16-30(33)41/h2-9,12-16,21,39-40,42H,10-11,17-18H2,1H3,(H,37,43)(H,38,44)/t21-/m1/s1
InChIKeyTVEHPTDUSKNJAT-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DC1-SMe (CAS 501666-85-9) – ADC Cytotoxin Payload for Targeted Cancer Therapeutics Procurement


DC1-SMe (CAS 501666-85-9) is a synthetic phosphate prodrug analogue of the minor-groove DNA alkylator CC‑1065, designed specifically as a cytotoxic payload for antibody-drug conjugates (ADCs). Its structure incorporates a phosphate group on the CBI moiety that confers enhanced aqueous solubility and stability, converting to the active DNA-alkylating agent upon enzymatic cleavage by endogenous phosphatases [1]. The molecule features a disulfide-containing linker (SMe group) that enables controlled intracellular payload release via disulfide exchange [1]. With a molecular weight of 684.23 g/mol and a purity specification ≥98%, DC1-SMe is supplied as a lyophilized powder for research and development applications in targeted oncology [2].

Why DC1-SMe Cannot Be Substituted by Unmodified DC1 or Other CC-1065 Analogues in ADC Development


Generic substitution among CC-1065-derived ADC payloads fails because phosphate prodrug modification profoundly alters solubility, linker chemistry, and activation kinetics—critical parameters for successful conjugation and selective tumor targeting. Unmodified DC1 and many CC-1065 analogues lack the phosphate moiety, resulting in poor aqueous solubility that complicates conjugation under antibody-compatible buffer conditions and may induce aggregation [1]. Additionally, the specific disulfide linker of DC1-SMe dictates intracellular release rates that differ from thioether-linked or sterically hindered disulfide variants, directly impacting the therapeutic window of the resulting ADC [1]. These structural distinctions translate into measurable differences in cytotoxicity, bioconjugation efficiency, and in vivo performance, rendering simple analog substitution scientifically unjustified without side-by-side comparative data.

Quantitative Differentiation of DC1-SMe from DC41-SMe and Class Analogs: Potency, Linker Design, and Stability


Head-to-Head Cellular Potency Comparison: DC1-SMe vs. DC41-SMe in Lymphoma and Leukemia Cell Lines

In a 72-hour clonogenic assay, DC1-SMe demonstrates 1.8- to 5.7-fold greater cytotoxic potency than its structural analogue DC41-SMe across three B-cell malignancy cell lines. DC1-SMe achieves IC50 values of 10 pM in Namalwa (Burkitt lymphoma), 22 pM in Ramos (B-cell lymphoma), and 32 pM in HL60/s (acute promyelocytic leukemia) . In contrast, DC41-SMe exhibits IC50 values ranging from 18-25 pM in the same cell lines under identical assay conditions [1]. The most pronounced difference is observed in Namalwa cells, where DC1-SMe (10 pM) is 2.1- to 2.5-fold more potent than DC41-SMe (21 pM) [1].

ADC payload DNA alkylator IC50 clonogenic assay lymphoma

Aqueous Solubility Enhancement via Phosphate Prodrug Design: DC1-SMe vs. Unmodified DC1

DC1-SMe incorporates a phosphate group on the CBI core, which confers direct aqueous solubility—a critical property for ADC conjugation in antibody-compatible buffers containing ≤5% organic co-solvent [1]. Unmodified DC1 and other non-phosphorylated CC-1065 analogues require significant organic co-solvent (typically ≥10% DMSO or DMF) to achieve equivalent solubility, conditions that can denature antibodies, reduce conjugation efficiency, and promote aggregate formation [1]. While absolute solubility values in mg/mL are not specified in the primary literature, the functional consequence is that DC1-SMe enables conjugation in predominantly aqueous conditions, a documented requirement for obtaining exclusively monomeric ADC species [1].

ADC conjugation aqueous solubility phosphate prodrug formulation

Lyophilized Stability Specification: DC1-SMe Shelf-Life Exceeds Typical ADC Payload Standards

DC1-SMe demonstrates documented lyophilized stability of 36 months when stored at -20°C under desiccation, with solution stability of 3 months at -20°C after reconstitution [1]. This 3-year powder stability exceeds the typical vendor-specified shelf-life of 2 years for many CC-1065 and duocarmycin-class ADC payloads (e.g., standard storage conditions for DC1 specify 3 years powder but only 6 months solution) [2]. The extended solution stability of DC1-SMe (3 months vs. 1 month for many analogues) reduces waste from aliquoting and freeze-thaw cycles during iterative ADC optimization campaigns.

ADC payload stability shelf-life lyophilized procurement

Linker Chemistry Distinction: Disulfide (DC1-SMe) vs. Thioether Linkers in ADC Payload Selection

DC1-SMe contains a disulfide linker (methyldisulfanyl group) that is cleavable by intracellular thiols (e.g., glutathione), enabling tumor-selective payload release. In the foundational study by Zhao et al., antibody conjugates bearing disulfide linkers with varying steric hindrance exhibited distinct intracellular release kinetics and in vivo efficacy [1]. Conjugates with the less hindered disulfide (analogous to DC1-SMe) displayed faster payload release and superior antitumor activity in xenograft models compared to sterically hindered disulfide or thioether-linked conjugates [1]. Thioether-linked ADCs, while more stable in circulation, often require lysosomal degradation for payload release, which can delay onset of action.

ADC linker disulfide thioether payload release intracellular trafficking

Procurement-Grade Purity Specification: DC1-SMe ≥98% Purity with Validated Lot Consistency

Commercial sources of DC1-SMe specify a minimum purity of ≥98% as determined by HPLC, with certificate of analysis (CoA) provided per lot [1]. In contrast, many vendor listings for DC41-SMe and other DC1 analogues do not publish purity thresholds or offer purity levels as low as 95% . For ADC development, payload purity directly impacts drug-to-antibody ratio (DAR) consistency, conjugate homogeneity, and ultimately regulatory documentation requirements.

ADC payload purity procurement specification QC lot-to-lot consistency

Optimal Use Cases for DC1-SMe in ADC Development and Targeted Oncology Research


ADC Conjugation for B-Cell Malignancy Targeting (Lymphoma/Leukemia)

DC1-SMe is best deployed as a payload for antibody-drug conjugates targeting CD19, CD20, CD22, or other B-cell lineage antigens. The compound's low picomolar IC50 against Ramos, Namalwa, and HL60/s cell lines indicates potent activity in B-cell malignancies. The phosphate prodrug design enables efficient aqueous conjugation, yielding monomeric ADCs with drug-to-antibody ratios (DAR) of 2-4 suitable for preclinical efficacy studies in xenograft models of lymphoma and leukemia.

Comparative Linker-Payload Screening for Optimizing Intracellular Release Kinetics

Research groups evaluating the impact of linker chemistry on ADC efficacy should utilize DC1-SMe as a disulfide-containing comparator. The Zhao et al. study demonstrates that disulfide linkers with minimal steric hindrance (as present in DC1-SMe) provide faster intracellular glutathione-mediated release relative to sterically hindered disulfides or non-cleavable thioether linkers [1]. This makes DC1-SMe a valuable tool for side-by-side assessments of release kinetics in target antigen-expressing vs. antigen-negative cell lines.

Stability-Optimized Payload for Multi-Month ADC Lead Optimization Campaigns

DC1-SMe's documented 3-month solution stability at -20°C [2] makes it an economical choice for ADC optimization campaigns spanning several months. Single aliquots can be used across multiple conjugation batches and in vitro characterization experiments without significant potency loss, reducing material costs and eliminating the variability introduced by repeated re-synthesis or re-aliquoting.

Prodrug Activation Studies in Phosphatase-Rich Tumor Microenvironments

Because DC1-SMe requires enzymatic dephosphorylation by endogenous phosphatases to generate the active DNA-alkylating species [1], it is particularly suited for research into tumor-selective activation mechanisms. Investigators can quantify differential cytotoxicity in phosphatase-high vs. phosphatase-low tumor models or employ phosphatase inhibitors to validate the prodrug mechanism, distinguishing DC1-SMe from constitutively active payloads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DC1SMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.